![molecular formula C₂₅H₃₁NO₇ B1140936 6|A-Hydroxy Deflazacort CAS No. 1262053-48-4](/img/structure/B1140936.png)
6|A-Hydroxy Deflazacort
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6|A-Hydroxy Deflazacort is a synthetic glucocorticoid that is used for the treatment of various inflammatory and autoimmune diseases. It is a modified form of deflazacort, which is a corticosteroid that has been used for many years in the treatment of inflammatory conditions. The modification of deflazacort to 6|A-Hydroxy Deflazacort has been shown to increase its potency and reduce some of its side effects.
科学的研究の応用
Pharmacokinetics and Metabolism
Deflazacort, including its metabolites such as 6β-Hydroxy-21-desacetyl deflazacort, is studied for its pharmacokinetic properties and metabolism in the human body. It is a synthetic steroid with high glucocorticoid activity, used as an anti-inflammatory agent. The metabolism involves rapid de-acetylation and hydroxylation processes (Bernareggi et al., 1987).
Drug Interaction Potential
In vitro studies have evaluated the drug interaction potential of 6β-Hydroxy-21-desacetyl deflazacort, focusing on its interactions with cytochrome P450 enzymes and transporters. These studies help understand how the drug might interact with other medications and the potential for drug-drug interactions (Ma et al., 2021).
Therapeutic Efficacy
Deflazacort has been reviewed for its therapeutic efficacy in various conditions such as rheumatoid arthritis, juvenile chronic arthritis, severe asthma, nephrotic syndrome, Duchenne dystrophy, systemic lupus erythematosus, uveitis, and transplantation. Its efficacy is often compared with other corticosteroids like prednisone or methylprednisolone (Markham & Bryson, 1995).
Use in Epilepsy Treatment
Deflazacort has been compared with hydrocortisone in the treatment of drug-resistant epilepsy in children, showing similar efficacy but with a less worrying adverse-effect profile (Grosso et al., 2008).
Metabolite Analysis
Research has also been conducted on the isolation and identification of deflazacort metabolites in different species, including humans. This research aids in understanding the drug's metabolic pathways and its various forms in the body (Martinelli et al., 1979).
特性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYEKPVHOQAHA-BDRTZENUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652602 |
Source
|
Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6|A-Hydroxy Deflazacort | |
CAS RN |
1262053-48-4 |
Source
|
Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。